4-amino-N-(2-fluorobenzyl)-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the attachment of the piperidine moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Piperidine Moiety: This can be done through reductive amination or other coupling reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(2-chlorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide
- 4-amino-N-[(2-bromophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22FN5O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22FN5O/c1-12-5-4-8-24(11-12)18-22-10-14(16(20)23-18)17(25)21-9-13-6-2-3-7-15(13)19/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,21,25)(H2,20,22,23) |
InChI Key |
MISDGLXRIKCKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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